molecular formula C6H6Cl2N2O2 B1377718 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride CAS No. 1112213-20-3

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

Cat. No. B1377718
M. Wt: 209.03 g/mol
InChI Key: GBRRURQFMSIEKB-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1112213-20-3 . Its IUPAC name is 3-amino-6-chloro-2-pyridinecarboxylic acid hydrochloride . The molecular weight of this compound is 209.03 .


Molecular Structure Analysis

The InChI code for 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride is 1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 209.03 . The InChI code is 1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H .

Scientific Research Applications

Synthesis of Pyridine Derivatives

Research into the synthesis of pyridine derivatives, including those related to 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride, highlights its utility in creating compounds with antimicrobial properties. For example, Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi. This indicates the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Electroorganic Synthesis

Raju, Mohan, and Reddy (2003) reported the synthesis of 6-aminonicotinic acid by electrochemical hydrogenation and electrochemical carboxylation of a related compound, 2-amino-5-chloropyridine, demonstrating an innovative method for synthesizing carboxylic acids from pyridine derivatives. This showcases the chemical versatility of pyridine derivatives in electroorganic synthesis (Raju, Mohan, & Reddy, 2003).

Development of Antimicrobial Agents

El-Mariah, Hosny, and Deeb (2006) explored the synthesis and antimicrobial activity of pyridazine derivatives starting from carboxylic acid derivatives. Their work contributes to the understanding of how pyridine and its derivatives can be used to develop novel antimicrobial agents, highlighting the significance of these compounds in medicinal chemistry (El-Mariah, Hosny, & Deeb, 2006).

Amidation of Carboxylic Acids

Perrio-Huard, Aubert, and Lasne (2000) demonstrated the reductive amination of carboxylic acids promoted by 2-chloropyridine hydrochloride, showcasing a method for the preparation of N-alkylamines from carboxylic acids. This process underlines the role of pyridine derivatives in facilitating chemical transformations useful in organic synthesis and drug development (Perrio-Huard, Aubert, & Lasne, 2000).

Electrocatalytic Synthesis

Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating the potential of electrocatalysis in synthesizing important pyridine derivatives under mild conditions. Their research emphasizes the utility of electrochemical approaches in the synthesis of complex molecules (Gennaro, Sánchez-Sánchez, Isse, Montiel, 2004).

Safety And Hazards

The compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methods.

properties

IUPAC Name

3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRRURQFMSIEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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